molecular formula C19H18NO4P B599566 N-Succinimidyl 3-(Diphenylphosphino)propionate CAS No. 170278-50-9

N-Succinimidyl 3-(Diphenylphosphino)propionate

Cat. No.: B599566
CAS No.: 170278-50-9
M. Wt: 355.33
InChI Key: QRRPSWGREIRROT-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Configurations

Crystallographic Analysis of Molecular Geometry

N-Succinimidyl 3-(diphenylphosphino)propionate (C₁₉H₁₈NO₄P) adopts a distinct molecular geometry dictated by its hybrid organic-inorganic structure. The central phosphorus atom in the diphenylphosphino group exhibits a trigonal pyramidal configuration, with bond angles approximating 107° for P–C–C and 98° for C–P–C, consistent with sp³ hybridization. The succinimidyl ester moiety forms a planar five-membered ring, with carbonyl oxygen atoms positioned at 120° relative to the nitrogen center. X-ray diffraction studies of analogous phosphino-propionate derivatives reveal an average P–C bond length of 1.84 Å and C–O ester bond lengths of 1.32 Å.

The propionate linker between the phosphino and succinimidyl groups adopts a staggered conformation, minimizing steric hindrance between the bulky diphenylphosphino group and the succinimidyl ring. Torsional angles along the C–C–C backbone range from 60° to 75°, facilitating optimal orbital overlap for conjugation.

Table 1: Key Bond Parameters from Crystallographic Data
Bond Type Length (Å) Angle (°)
P–C (aromatic) 1.82–1.85 107.3
C=O (ester) 1.31–1.33 122.5
N–C (succinimidyl) 1.45 116.8

Electronic Structure and Orbital Hybridization Patterns

The electronic structure of this compound features three distinct regions of electron density:

  • Diphenylphosphino Group : The phosphorus atom contributes a lone pair to the σ-bonding framework, with sp³ hybridization evident in its tetrahedral electron geometry. The aromatic rings induce π-conjugation, delocalizing electron density across the P–C bonds.
  • Succinimidyl Ester : The carbonyl groups exhibit sp² hybridization, with partial double-bond character (1.32 Å) confirmed by IR and computational studies. The nitrogen atom in the succinimidyl ring adopts sp² hybridization, participating in resonance with adjacent carbonyl groups.
  • Propionate Linker : The central CH₂ groups maintain sp³ hybridization, with C–C bond lengths of 1.54 Å, characteristic of single-bonded carbon chains.

Density functional theory (DFT) calculations predict a HOMO localized on the phosphorus lone pair and a LUMO centered on the succinimidyl carbonyl groups, facilitating nucleophilic acyl substitution reactions.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-diphenylphosphanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18NO4P/c21-17-11-12-18(22)20(17)24-19(23)13-14-25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRPSWGREIRROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCP(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654859
Record name 1-{[3-(Diphenylphosphanyl)propanoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170278-50-9
Record name 1-{[3-(Diphenylphosphanyl)propanoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Acid Activation :
    The reaction begins with the formation of an O-acylisourea intermediate by reacting 3-(diphenylphosphino)propionic acid with DCC or EDCl in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen. The phosphine group’s sensitivity to oxidation necessitates inert conditions.

    R-COOH + DCC → R-C(=O)-N=C=N-cyclohexyl + HCyclohexylurea\text{R-COOH + DCC → R-C(=O)-N=C=N-cyclohexyl + HCyclohexylurea}
  • NHS Esterification :
    NHS is introduced to displace the intermediate, yielding the NHS ester and dicyclohexylurea as a byproduct. The reaction typically proceeds at 0–25°C for 4–12 hours.

Table 1: Representative Reaction Parameters

ParameterValue/Range
SolventTHF, DCM
Temperature0–25°C
Reaction Time4–12 hours
Coupling AgentDCC, EDCl
Yield60–85%

Purification and Challenges

  • Byproduct Removal : Dicyclohexylurea is removed via filtration or aqueous extraction.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents isolates the product.

  • Air Sensitivity : The diphenylphosphino moiety necessitates storage under inert gas and refrigeration.

Acid Chloride Intermediate Method

An alternative approach involves converting 3-(diphenylphosphino)propionic acid to its acid chloride before reacting with NHS. This method avoids carbodiimide byproducts but requires stringent moisture control.

Synthesis Steps

  • Acid Chloride Formation :
    Thionyl chloride (SOCl₂) or oxalyl chloride reacts with the carboxylic acid in anhydrous DCM at 0°C. Excess reagent is removed under vacuum.

    R-COOH + SOCl₂ → R-COCl + SO₂↑ + HCl↑\text{R-COOH + SOCl₂ → R-COCl + SO₂↑ + HCl↑}
  • NHS Coupling :
    The acid chloride is treated with NHS in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize HCl.

Table 2: Acid Chloride Method Optimization

ParameterValue/Range
Chlorinating AgentSOCl₂, oxalyl chloride
BaseTriethylamine
SolventDCM, THF
Yield70–90%

Industrial Scalability

  • Safety Considerations : Phosgene derivatives (e.g., triphosgene) are avoided due to toxicity, favoring SOCl₂ in controlled environments.

  • Economic Factors : Higher reagent costs for oxalyl chloride limit large-scale use compared to carbodiimides.

One-Pot Phosgene-Free Synthesis

Recent advancements explore phosgene-free routes to improve safety and efficiency. A notable method involves in situ activation using pentafluorophenyl trifluoroacetate (PFP-TFA).

Procedure Highlights

  • In Situ Activation :
    3-(Diphenylphosphino)propionic acid and NHS are mixed with PFP-TFA in DCM, forming the active ester without isolating intermediates.

  • Base-Free Conditions :
    The absence of bases minimizes side reactions, enhancing purity.

Table 3: One-Pot Synthesis Metrics

ParameterValue/Range
ActivatorPFP-TFA
SolventDCM
Reaction Time2–4 hours
Yield75–88%

Comparative Analysis of Methods

Table 4: Method Comparison

MethodAdvantagesLimitations
Carbodiimide-MediatedHigh yields, scalabilityByproduct removal required
Acid ChlorideRapid reactionMoisture-sensitive steps
One-PotSafety, simplicityHigher reagent cost

Industrial Manufacturing and Quality Control

Large-scale production adheres to Good Manufacturing Practices (GMP), emphasizing:

  • Purity Standards : HPLC purity >98%.

  • Storage : Refrigeration (0–10°C) under argon.

  • Analytical Validation : NMR, mass spectrometry, and phosphine content titration ensure batch consistency .

Chemical Reactions Analysis

Types of Reactions: N-Succinimidyl 3-(Diphenylphosphino)propionate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N-Succinimidyl 3-(Diphenylphosphino)propionate is unique due to its dual functionality, allowing it to participate in both amide bond formation and click chemistry reactions. This versatility makes it a valuable reagent in various fields of scientific research and industrial applications .

Biological Activity

N-Succinimidyl 3-(Diphenylphosphino)propionate (N-SDP) is a phosphine-containing compound that has garnered attention in various fields, particularly in biochemistry and medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and applications in drug development.

N-SDP is characterized by the following chemical properties:

  • Molecular Formula : C19_{19}H18_{18}NO4_4P
  • Molecular Weight : 355.33 g/mol
  • CAS Number : 170278-50-9
  • Purity : ≥98.0% (by HPLC)

The compound features a succinimide moiety that enhances its reactivity with nucleophiles, making it a valuable reagent for bioconjugation reactions.

N-SDP acts primarily as a coupling agent in peptide synthesis and modification. Its mechanism involves the formation of stable amide bonds with amino acids or peptides through the activation of carboxylic acid groups. This property is particularly useful in creating bioconjugates for targeted drug delivery systems.

Reaction Pathway

  • Activation : The succinimidyl group activates the carboxylic acid, making it more reactive towards nucleophiles.
  • Coupling : The diphenylphosphino group can participate in further reactions, such as cross-coupling reactions, which are essential in synthesizing complex biomolecules.

Biological Applications

N-SDP has been utilized in various biological contexts:

  • Peptide Synthesis : It facilitates the formation of peptide bonds, enabling the synthesis of modified peptides that can be used as drugs or therapeutic agents.
  • Drug Delivery Systems : N-SDP has been incorporated into liposomal formulations to enhance targeting capabilities toward cancer cells by conjugating with specific ligands .

Case Study: Peptide Conjugation

A study demonstrated the use of N-SDP for conjugating peptides to liposomes. This approach improved the targeting efficiency to cancer cells by utilizing peptides that bind specifically to overexpressed receptors on tumor cells. The results indicated a significant increase in cellular uptake compared to non-targeted formulations, highlighting the potential of N-SDP in targeted therapy .

Research Findings

Recent research has provided insights into the efficacy and versatility of N-SDP:

  • Synthesis of Diazo Compounds : Raines et al. reported that azides can be converted into diazo compounds using N-SDP, showcasing its utility in synthetic organic chemistry .
  • Catalytic Applications : Studies have shown that N-SDP can serve as a ligand in palladium-catalyzed cross-coupling reactions, which are vital for constructing complex organic molecules .

Data Table: Biological Activity Summary

ApplicationDescriptionReferences
Peptide SynthesisFacilitates amide bond formation for modified peptides
Drug Delivery SystemsEnhances targeting of liposomes to cancer cells
Diazo Compound SynthesisConverts azides into diazo compounds
Catalytic Cross-CouplingActs as a ligand in palladium-catalyzed reactions

Q & A

Q. What are the challenges in using NSDPP for in vivo applications, and how can they be addressed?

  • NSDPP’s hydrophobicity limits aqueous solubility, and free phosphines may cause off-target toxicity. Mitigate via PEGylation or encapsulation in liposomes. For in vivo imaging, replace the diphenylphosphino group with bioorthogonal handles (e.g., tetrazines) post-conjugation. Assess biocompatibility using zebrafish or murine models .

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